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Compound of Interest

Compound Name: Isopropyl methanesulfonate

An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Isopropyl
Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl methanesulfonate (IPMS) is a monofunctional alkylating agent recognized for its
potent genotoxic and mutagenic properties. As a potential genotoxic impurity (PGI) that can
form during the synthesis of pharmaceutical substances, a thorough understanding of its
toxicological profile is critical for risk assessment and control. This document provides a
comprehensive overview of the genotoxicity and mutagenicity of IPMS, summarizing key data
from a range of in vitro and in vivo studies. It details the underlying molecular mechanisms,
presents quantitative data in structured tables, outlines experimental protocols for pivotal
assays, and uses visualizations to clarify complex pathways and workflows.

Mechanism of Genotoxicity and Mutagenicity

Isopropyl methanesulfonate exerts its genotoxic effects primarily through the alkylation of
DNA. As a secondary methanesulfonate, it reacts predominantly via a unimolecular
nucleophilic substitution (S(_N)1) mechanism. This process involves the formation of an
isopropyl carbocation intermediate, which is a reactive electrophile that readily attacks
nucleophilic centers in DNA.
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The primary targets for alkylation are the N7 and Ongcontent-ng-c282987731=""_nghost-ng-
c1057849764="" class="inline ng-star-inserted">

66

positions of guanine bases. While N7-alkylation is more frequent, the formation of Ongcontent-
ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">

66

-isopropylguanine is considered the principal pro-mutagenic lesion. During DNA replication, this
modified base can mispair with thymine instead of cytosine, leading to a G:C - A:T transition
point mutation in subsequent rounds of replication.[1]

Studies suggest that the genotoxicity of IPMS is particularly pronounced because the bulky
isopropyl group attached to the Ongcontent-ng-c282987731="" _nghost-ng-c1057849764=""
class="inline ng-star-inserted">

66
position of guanine may hinder recognition and repair by the DNA repair enzyme O
66

-alkylguanine-DNA alkyltransferase (MGMT). Furthermore, research indicates that the Fanconi
anemia (FANC) pathway is critical for repairing DNA damage induced by IPMS, as cells
deficient in this pathway show significantly higher sensitivity to the compound.[2]

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.mdpi.com/2073-4395/13/7/1767
https://www.researchgate.net/publication/265732497_Evaluation_of_the_in_vivo_mutagenicity_of_isopropyl_methanesulfonate_in_acute_and_28-day_studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Isopropyl Formation of Isopropy! !
Methanesulfonate (IPMS) Carbocation (SN1 Reaction) Genomic DNA

Alkylation of Guanine
(Primarily O6-position)

ence

DNA Replication

Pro-mutagenic Lesion Mispairing with Thymine
(O6-isopropylguanine) (instead of Cytosine)

G:C -~ AT

Transition Mutation

Click to download full resolution via product page

Fig. 1. Mechanism of IPMS-induced point mutation.

Data Presentation: Genotoxicity and Mutagenicity
Studies

The genotoxic potential of IPMS has been demonstrated across a standard battery of tests. It is
a direct-acting mutagen, showing activity without the need for metabolic activation.

In Vitro Studies

IPMS is consistently positive in bacterial reverse mutation assays and induces significant

chromosomal damage in mammalian cells.

Table 1: Summary of In Vitro Genotoxicity Data for Isopropyl Methanesulfonate
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. Concentrati

Test Metabolic
Assay Type L on/Dose Result Reference

System Activation

Range
Bacterial Salmonella
Reverse typhimurium ) - Potent
) Without S9 Not specified [2][3]
Mutation TA100, mutagen
(Ames Test) TA1535
o High SOS
SOS- Escherichia ) - ) )
) Without S9 Not specified inducing [3]
Chromotest coli PQ37
potency

Chicken Increased

Chromosome  DT4O0 cells, Not N sensitivity in
) ) Not specified [2]

Aberration Human TK6 applicable FANC-

cells deficient cells

In Vivo Studies

In vivo studies confirm that IPMS is a potent mutagen and clastogen in somatic and germ cells.

Table 2: Summary of In Vivo Genotoxicity & Mutagenicity Data for Isopropyl
Methanesulfonate
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Assay Type

Test
System

Route of
Administrat
ion

Dose Range

Key
L Reference
Findings

Micronucleus
Test

Mouse (CBA,
(C3H/EI X
102/E1)F1,

MutaMouse)

Intraperitonea
I (i.p.)

Not specified

Potent

inducer of
micronuclei in

bone marrow;
significantly [4]
more active

than its n-

propyl

analogue.

Pig-a Gene
Mutation

Assay

Rat (Wistar
Han)

Oral (gavage)

Acute: 3.5 -
56
mg/kgSub-
chronic (28-
day): 0.125 -
2 mg/kg/day

Dose-
dependent
increase in
mutant
reticulocytes
and RBCs. A
No Observed
Effect Level
(NOEL) of
0.25
mg/kg/day

[2][5]

was
established in
the 28-day
study.

Pig-a Gene
Mutation
Assay
(PIGRET vs
RBC)

Rat
(Crl:CD(SD))

Intraperitonea

1G.p.)

50, 100, 200
mg/kg (single
dose)

Statistically [6]
significant

increase in

mutant

frequency

detected

earlier (1

week) and at

higher levels
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in
reticulocytes
(PIGRET)
compared to
RBCs (2

weeks).

Transgenic Mouse
Rodent

(TGR) Assay lacz)

(MutaMouse,

100 - 200

Intraperitonea )
mg/kg (single

1G.p.) dose)

Increased
mutant
frequencies
in testicular
DNA and

[71(8]

postmeiotic

germ cells.

Dominant
Lethal Test

Mouse

Intraperitonea

_ Not specified
I (i.p.)

Induces
dominant
lethal
mutations,
confirming 41181191
mutagenic

effects in

male germ

cells.

Experimental Protocols

Methodologies for key genotoxicity assays are based on internationally accepted guidelines,

such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a substance to induce reverse mutations at the histidine

locus in specific strains of Salmonella typhimurium.

¢ Objective: To detect gene mutations (base-pair substitutions and frameshifts).

e Guideline: Conforms to OECD Test Guideline 471.
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o Methodology:

o Strains: At least five strains are recommended, including TA98, TA100, TA1535, and
TA1537, and either E. coli WP2 uvrA or TA102.[10][11] Strains sensitive to base-pair
substitutions like TA100 and TA1535 are most relevant for IPMS.[3]

o Metabolic Activation: The test is conducted with and without an exogenous metabolic
activation system (S9 fraction from induced rat liver homogenate). As a direct-acting
mutagen, IPMS shows activity without S9.

o Procedure (Plate Incorporation Method):

» Aliquots of tester strain culture, the test article (IPMS) at several concentrations, and
either S9 mix or a buffer are combined in molten top agar.

» The mixture is poured onto minimal glucose agar plates.
» Plates are incubated at 37°C for 48-72 hours.

o Data Analysis: The number of revertant colonies (his+) per plate is counted. A positive
response is defined as a concentration-related increase in revertant colonies, typically at
least a two-fold increase over the solvent control.[12]
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Fig. 2: General workflow for the Ames Test.

In Vivo Mammalian Erythrocyte Micronucleus Test
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This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by
quantifying micronuclei in newly formed erythrocytes.

o Objective: To detect in vivo clastogenicity and aneugenicity.
e Guideline: Conforms to OECD Test Guideline 474.
o Methodology:
o Test System: Typically rodents, such as male CBA mice or Wistar rats.[4][5]

o Administration: IPMS is administered, usually via intraperitoneal injection or oral gavage,
at a minimum of three dose levels.[4] A vehicle control and a positive control are included.

o Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time
points after treatment (e.g., 24 and 48 hours) to capture the peak of micronucleated
polychromatic erythrocyte (MNPCE) induction.[13][14]

o Slide Preparation: Bone marrow cells are flushed, centrifuged, and smears are prepared
on glass slides.

o Staining and Analysis: Slides are stained with a dye like acridine orange or Giemsa that
differentiates polychromatic erythrocytes (PCEs, immature) from normochromatic
erythrocytes (NCEs, mature).[13] At least 2000 PCEs per animal are scored under a
microscope for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated
to assess bone marrow toxicity.

o Data Analysis: The frequency of MNPCEs in treated groups is statistically compared to the
vehicle control group. A positive result is a dose-dependent, statistically significant
increase in MNPCEs.[14]
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Fig. 3: General workflow for the in vivo Micronucleus Test.
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In Vivo Pig-a Gene Mutation Assay

This assay measures in vivo gene mutation in a reporter gene (Pig-a) located on the X-
chromosome. A mutation in this gene prevents the synthesis of glycosylphosphatidylinositol
(GPI) anchors, leading to the loss of GPI-anchored proteins (like CD59) from the cell surface of
hematopoietic stem cells and their progeny.

e Objective: To detect in vivo gene mutations in somatic cells.

o Guideline: Conforms to principles outlined in OECD Test Guideline 488 (Transgenic Rodent
Somatic and Germ Cell Gene Mutation Assays), adapted for a non-transgenic endpoint.

o Methodology:
o Test System: Typically rats (e.g., Wistar Han).[5]

o Dosing Regimen: Can be acute (single high dose) or sub-chronic (e.g., daily dosing for 28
days) to assess mutation accumulation. Doses for IPMS have ranged from 0.125 to 56
mg/kg/day.[5]

o Blood Sampling: Small volumes of peripheral blood are collected serially from each animal
over time (e.g., weekly for several weeks post-treatment).

o Flow Cytometry Analysis:

» Red blood cells (RBCs) and reticulocytes (RETS) are labeled with fluorescent antibodies
against a GPl-anchored protein (e.g., anti-CD59) and a marker for total cells or specific
cell types.

» A flow cytometer is used to count the number of mutant cells (lacking the fluorescent
CD59 signal) within a very large population of normal cells (typically >10

66
cells).

o Data Analysis: Mutant frequencies (MF) for both RBCs and RETs are calculated. The RET
MF provides an earlier indication of mutation induction, while the RBC MF reflects the
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accumulation of mutations over the lifespan of the red blood cell. A significant increase in
MF in treated animals over concurrent controls indicates a positive result.
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Fig. 4: General workflow for the in vivo Pig-a Assay.

Conclusion and Regulatory Implications

The collective evidence from a comprehensive suite of in vitro and in vivo assays unequivocally
establishes isopropyl methanesulfonate as a potent, direct-acting genotoxic agent and
mutagen. Its S(N)1 alkylating mechanism, leading to the formation of pro-mutagenic O

66

-isopropylguanine adducts, is the primary driver of its mutagenicity. The positive results in
bacterial and mammalian cell assays, robustly confirmed by in vivo findings in micronucleus,
Pig-a, and transgenic rodent assays, highlight its ability to induce both gene mutations and
chromosomal damage in somatic and germ cells.[4][8]

Due to this hazardous profile, IPMS is considered a cohort of concern impurity under the ICH
M7 guideline for the assessment and control of DNA reactive impurities in pharmaceuticals.[15]
Its presence in any active pharmaceutical ingredient (APl) must be strictly controlled to a level
that poses negligible carcinogenic risk, typically at or below the Threshold of Toxicological
Concern (TTC) of 1.5 u g/day , unless compound-specific data, such as the NOEL of 0.25
mg/kg/day from the 28-day Pig-a study, can justify a higher permitted daily exposure (PDE).[5]
This technical guide underscores the critical importance of diligent process control and
sensitive analytical methods to manage the risk associated with this potent genotoxin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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